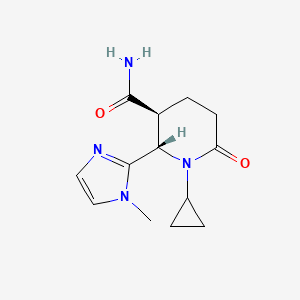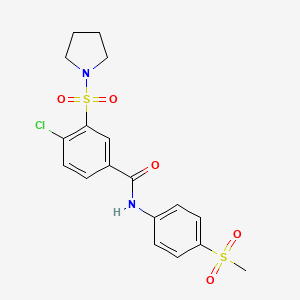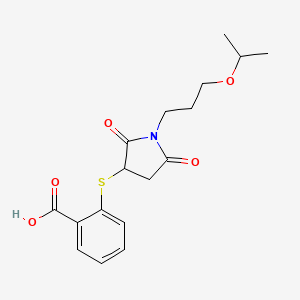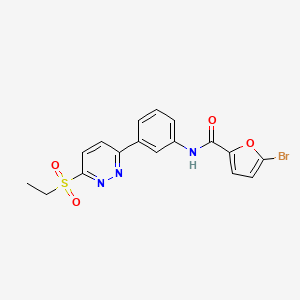![molecular formula C21H22N4O7S3 B2882980 Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-73-8](/img/structure/B2882980.png)
Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This structure is often found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Antihypertensive Applications
Research into similar compounds has led to the synthesis of derivatives with potential antihypertensive α-blocking activity. For instance, Abdel-Wahab et al. (2008) described the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases that showed promising antihypertensive properties with low toxicity, highlighting the potential of complex chemical compounds in developing new therapeutic agents Abdel-Wahab et al., 2008.
Antibacterial and Antifungal Studies
Another study by Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to benzothiazole, demonstrating significant antibacterial and antifungal activities. This research underscores the utility of such compounds in addressing microbial resistance, offering a pathway to new antimicrobial agents Patel & Agravat, 2007.
Polarographic Study for Electrochemical Insights
Johansson and Wendsjö (1983) conducted a polarographic study on alkyl imidazolyl sulfoxides and sulfides, revealing insights into their electrochemical behavior. This research could provide a foundation for understanding the electrochemical properties of complex organic compounds, including those similar to Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, which may be relevant in developing sensors or other electrochemical applications Johansson & Wendsjö, 1983.
Structural Characterisation in Metal Complexes
The work of Sousa et al. (2001) on the structural characterization of metal complexes containing related compounds highlights the significance of such studies in understanding the interaction between complex organic molecules and metals. This knowledge is crucial for the development of metal-organic frameworks (MOFs), catalysis, and materials science Sousa et al., 2001.
Fluorescence Properties for Sensing and Imaging
Yiming et al. (2013) synthesized conjugated compounds containing oxadiazole, benzene, or pyridine, demonstrating strong fluorescence properties. These findings are relevant for developing fluorescent probes and materials for sensing, imaging, and optoelectronic devices, illustrating the versatility of complex compounds in various scientific applications Yiming et al., 2013.
properties
IUPAC Name |
methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S3/c1-32-19(26)13-25-17-9-8-16(34(22,28)29)12-18(17)33-21(25)23-20(27)14-4-6-15(7-5-14)35(30,31)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3,(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXLCFHPWLKFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Fluorophenyl)methyl]-3-oxoisoindoline-4-carboxylic acid](/img/structure/B2882906.png)
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)




![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
